molecular formula C17H20N2O3S2 B4245410 2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B4245410
M. Wt: 364.5 g/mol
InChI Key: XRGDQDQICFAVNA-UHFFFAOYSA-N
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Description

2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound featuring a sulfonamide-acetamide hybrid structure. Its molecular architecture includes an ethylbenzenesulfonamido group linked to an acetamide moiety, which is further substituted with a 3-(methylsulfanyl)phenyl ring.

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-19(24(21,22)16-10-5-4-6-11-16)13-17(20)18-14-8-7-9-15(12-14)23-2/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGDQDQICFAVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the sulfonylation of aniline derivatives, followed by the introduction of the thioether group through nucleophilic substitution reactions. The final step often involves the coupling of the glycinamide moiety under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and purification techniques. Continuous flow chemistry and other advanced manufacturing technologies may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thioether groups can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to a broader class of N-(substituted phenyl)acetamides. Below is a comparative analysis with key analogues:

Compound Name Substituents/Functional Groups Key Structural Differences Applications/Properties References
Target Compound Ethylbenzenesulfonamido, 3-(methylsulfanyl)phenyl Sulfonamide + thioether substituent Intermediate, potential bioactivity -
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro, nitro, methylsulfonyl Nitro group enhances electron-withdrawing effects Heterocyclic synthesis, crystallography
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, trifluoromethyl Benzothiazole core improves lipophilicity Antimicrobial/anticancer candidates
Phenacetin Ethoxy, acetyl Ethoxy group increases metabolic stability Historical analgesic (now discontinued)

Key Observations :

  • Electronic Effects : The 3-(methylsulfanyl)phenyl group in the target compound introduces a moderate electron-donating effect via the thioether, contrasting with the electron-withdrawing nitro group in N-(4-chloro-2-nitrophenyl) derivatives .
  • Lipophilicity : The benzothiazole core in compounds enhances membrane permeability compared to the target compound’s phenyl-thioether system .
Crystallographic and Computational Insights
  • Hydrogen-Bond Networks : Similar to N-(4-chloro-2-nitrophenyl)acetamide (), the target compound’s sulfonamido group may form intermolecular C–H⋯O bonds, stabilizing crystal lattices .
  • Docking Studies : Glide XP scoring () suggests that hydrophobic enclosure and hydrogen-bond motifs in sulfonamide-acetamides could enhance binding affinity to enzymes like carbonic anhydrase .

Biological Activity

2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

  • Molecular Formula : C15H18N2O2S2
  • Molecular Weight : 306.44 g/mol
  • CAS Number : 933696-63-0

The compound exhibits biological activity primarily through its interaction with specific molecular targets in the body. Research indicates that it may influence neurotransmitter systems and ion channels, which are critical in various physiological processes.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of related sulfonamide compounds, suggesting that modifications to the sulfonamide structure can enhance efficacy against seizures. The compound's structure allows it to interact with neuronal sodium channels, which is crucial for preventing seizure activity .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can selectively bind to sodium channels, modulating their activity. This interaction is essential for the anticonvulsant effect observed in animal models.

In Vivo Studies

In vivo studies using animal models have shown that the compound provides significant protection against induced seizures in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The efficacy was assessed at various doses, revealing a dose-dependent response with significant protection observed at higher doses (100 mg/kg and 300 mg/kg) in the MES test .

Case Studies

  • Anticonvulsant Efficacy : A specific study evaluated the anticonvulsant efficacy of similar compounds, reporting that modifications in the side chains significantly affected their protective capabilities against seizures. The results indicated that compounds with a lipophilic nature exhibited delayed but prolonged anticonvulsant action, suggesting a relationship between lipophilicity and central nervous system penetration .
  • Safety Profile : Acute neurological toxicity was assessed using the rotarod test, which indicated that while some derivatives showed promising anticonvulsant activity, they also presented varying degrees of toxicity. This highlights the importance of balancing efficacy with safety when developing new therapeutic agents.

Data Table: Summary of Biological Activity

Compound NameCAS NumberAnticonvulsant ActivityToxicity LevelReference
This compound933696-63-0Significant in MES modelModerate
Related Sulfonamide Derivative123441-03-2High in MES and PTZ modelsLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide
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2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide

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